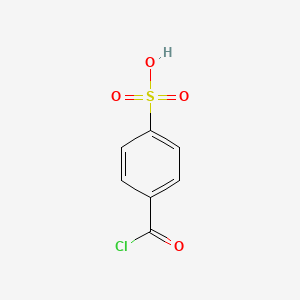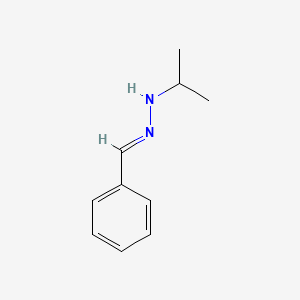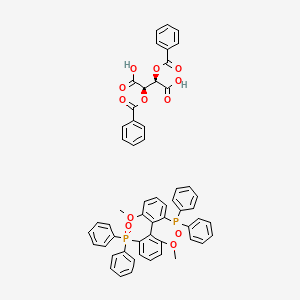
(2R,3R)-2,3-dibenzoyloxybutanedioic acid;1-diphenylphosphoryl-2-(2-diphenylphosphoryl-6-methoxyphenyl)-3-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diphenylphosphine oxide) L-DBTA complex is a chiral phosphine oxide compound. It is known for its unique structural properties and its applications in various fields of chemistry and industry. This compound is particularly interesting due to its ability to form stable complexes and its potential use in asymmetric synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diphenylphosphine oxide) L-DBTA complex typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the biphenyl core, which is then functionalized with methoxy groups.
Phosphine Oxide Introduction: The diphenylphosphine oxide groups are introduced through a series of substitution reactions.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diphenylphosphine oxide) L-DBTA complex undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The methoxy and phosphine oxide groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state phosphine oxides, while reduction can produce phosphines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diphenylphosphine oxide) L-DBTA complex is used as a ligand in asymmetric synthesis. Its chiral nature allows it to induce chirality in the products, making it valuable for the synthesis of enantiomerically pure compounds.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of chiral drugs. Its ability to form stable complexes with metals makes it useful in drug design and delivery.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its stability and reactivity make it suitable for various industrial processes.
Wirkmechanismus
The mechanism by which ®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diphenylphosphine oxide) L-DBTA complex exerts its effects involves its ability to form stable complexes with metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation and hydroformylation. The molecular targets and pathways involved include metal centers and specific substrates that interact with the chiral ligand.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diphenylphosphine oxide) L-DBTA complex: The enantiomer of the ®-compound, used in similar applications but with opposite chirality.
Triphenylphosphine oxide: A simpler phosphine oxide used in various chemical reactions.
Bis(diphenylphosphino)methane: Another phosphine ligand with different structural properties.
Uniqueness
®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diphenylphosphine oxide) L-DBTA complex is unique due to its chiral nature and its ability to form stable complexes with metals. This makes it particularly valuable in asymmetric synthesis and other applications where chirality is important.
Eigenschaften
Molekularformel |
C56H46O12P2 |
|---|---|
Molekulargewicht |
972.9 g/mol |
IUPAC-Name |
(2R,3R)-2,3-dibenzoyloxybutanedioic acid;1-diphenylphosphoryl-2-(2-diphenylphosphoryl-6-methoxyphenyl)-3-methoxybenzene |
InChI |
InChI=1S/C38H32O4P2.C18H14O8/c1-41-33-25-15-27-35(43(39,29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)38-34(42-2)26-16-28-36(38)44(40,31-21-11-5-12-22-31)32-23-13-6-14-24-32;19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12/h3-28H,1-2H3;1-10,13-14H,(H,19,20)(H,21,22)/t;13-,14-/m.1/s1 |
InChI-Schlüssel |
SOUVXFWOQIODIH-YOAVLPSOSA-N |
Isomerische SMILES |
COC1=C(C(=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(C=CC=C4P(=O)(C5=CC=CC=C5)C6=CC=CC=C6)OC.C1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
Kanonische SMILES |
COC1=C(C(=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(C=CC=C4P(=O)(C5=CC=CC=C5)C6=CC=CC=C6)OC.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


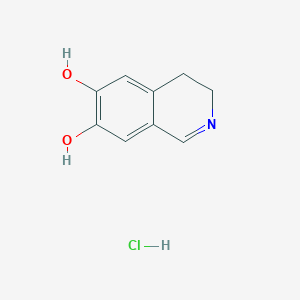
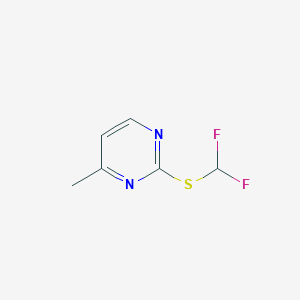

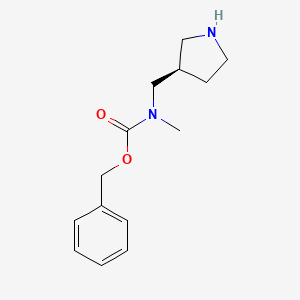
![8-(4-(Pyrrolidin-1-yl)phenyl)chromeno[7,8-d]imidazol-6(3H)-one](/img/structure/B12848859.png)



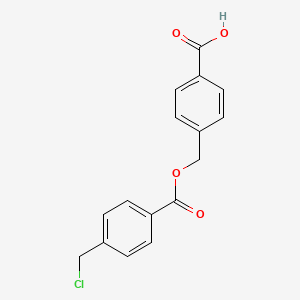
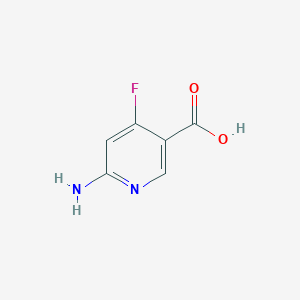
![(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol](/img/structure/B12848896.png)
